3-Methyl-5-nitrothiophene-2-carbaldehyde
Description
3-Methyl-5-nitrothiophene-2-carbaldehyde is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methyl group at position 3, a nitro group at position 5, and an aldehyde functional group at position 2 (Figure 1). This compound is of interest in organic synthesis and materials science due to its electron-deficient nature, driven by the nitro group, which enhances its reactivity in condensation and cyclization reactions.
Properties
CAS No. |
36034-94-3 |
|---|---|
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
3-methyl-5-nitrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |
InChI Key |
POPDUFXKFQCSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-Methyl-5-nitrothiophene-2-carbaldehyde, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Additionally, the Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts, such as palladium complexes, and environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-Methyl-5-nitrothiophene-2-carboxylic acid.
Reduction: 3-Methyl-5-aminothiophene-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-5-nitrothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrothiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Substituent Effects
The electronic and steric properties of thiophene-2-carbaldehyde derivatives are highly dependent on substituent type and position. Key analogs for comparison include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 3-methyl-5-nitrothiophene-2-carbaldehyde strongly withdraws electrons, increasing the electrophilicity of the aldehyde compared to methyl or bromine substituents. This enhances reactivity in nucleophilic additions (e.g., forming Schiff bases) .
Spectroscopic Properties
Comparative NMR and IR data highlight substituent effects:
The nitro group’s electron-withdrawing effect is expected to deshield the aldehyde proton, resulting in a downfield shift comparable to brominated analogs. Conjugation with aromatic systems (e.g., carbazole in 6a) may lower the C=O stretching frequency due to resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
